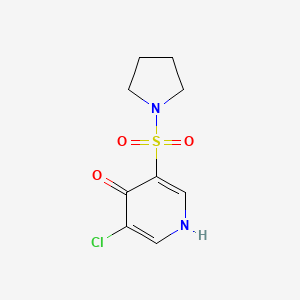
3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cloro-5-(pirrolidin-1-ilsulfonil)piridin-4-ol es un compuesto orgánico que pertenece a la clase de derivados de piridina. Este compuesto se caracteriza por la presencia de un grupo cloro, un grupo pirrolidinilsulfonil y un grupo hidroxilo unidos a un anillo de piridina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Cloro-5-(pirrolidin-1-ilsulfonil)piridin-4-ol típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la cloración de un derivado de piridina seguido de la introducción del grupo pirrolidinilsulfonil a través de una sustitución nucleofílica. El grupo hidroxilo se introduce luego a través de un paso de reacción subsiguiente. Las condiciones de reacción a menudo implican el uso de disolventes como diclorometano o acetonitrilo, y catalizadores como complejos de paladio o cobre para facilitar las reacciones.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar reacciones por lotes a gran escala con condiciones optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción. Se emplean medidas de control de calidad, incluida la cromatografía y la espectroscopia, para monitorear la pureza y la consistencia del producto.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Cloro-5-(pirrolidin-1-ilsulfonil)piridin-4-ol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar un derivado de cetona o aldehído.
Reducción: El grupo cloro se puede reducir a un átomo de hidrógeno, lo que da como resultado la formación de un producto desclorado.
Sustitución: El grupo cloro se puede sustituir con otros nucleófilos, como aminas o tioles, para formar nuevos derivados.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio o trióxido de cromo para la oxidación, agentes reductores como hidruro de litio y aluminio para la reducción, y nucleófilos como aminas o tioles para reacciones de sustitución. Las reacciones se llevan a cabo típicamente a temperaturas controladas y bajo atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos Principales
Aplicaciones Científicas De Investigación
3-Cloro-5-(pirrolidin-1-ilsulfonil)piridin-4-ol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su posible uso en el desarrollo de fármacos, particularmente como compuesto principal para el diseño de nuevos productos farmacéuticos.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de agroquímicos y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de 3-Cloro-5-(pirrolidin-1-ilsulfonil)piridin-4-ol implica su interacción con dianas y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, lo que exhibe propiedades anticancerígenas. Las dianas y vías moleculares exactas dependen de la aplicación específica y la estructura de los derivados del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
3-(Pirrolidin-1-ilsulfonil)piridina: Este compuesto comparte el grupo pirrolidinilsulfonil pero carece de los grupos cloro e hidroxilo.
3-Cloro-5-(5-{[(1S)-1-feniletil]amino}isoxazolo[5,4-c]piridin-3-il)fenil]propan-1-ol: Este compuesto tiene un grupo cloro y un anillo de piridina similares, pero contiene grupos funcionales adicionales.
Singularidad
3-Cloro-5-(pirrolidin-1-ilsulfonil)piridin-4-ol es único debido a la combinación de sus grupos funcionales, que confieren propiedades químicas y biológicas distintas. La presencia del grupo cloro aumenta su reactividad en reacciones de sustitución, mientras que el grupo pirrolidinilsulfonil contribuye a sus potenciales actividades biológicas.
Propiedades
Fórmula molecular |
C9H11ClN2O3S |
|---|---|
Peso molecular |
262.71 g/mol |
Nombre IUPAC |
3-chloro-5-pyrrolidin-1-ylsulfonyl-1H-pyridin-4-one |
InChI |
InChI=1S/C9H11ClN2O3S/c10-7-5-11-6-8(9(7)13)16(14,15)12-3-1-2-4-12/h5-6H,1-4H2,(H,11,13) |
Clave InChI |
FKGKDMIMFQXWMA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)S(=O)(=O)C2=CNC=C(C2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


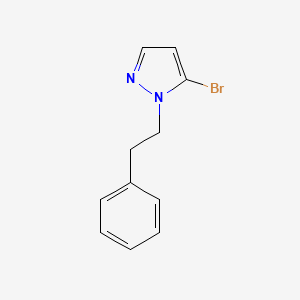

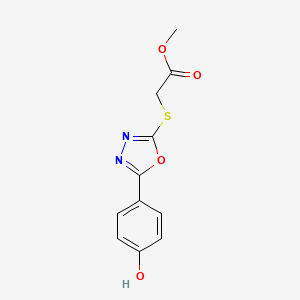
![2-Chloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11797267.png)
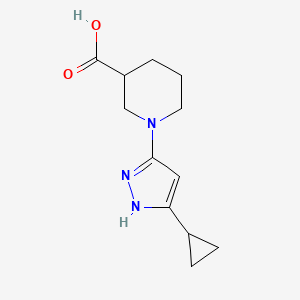
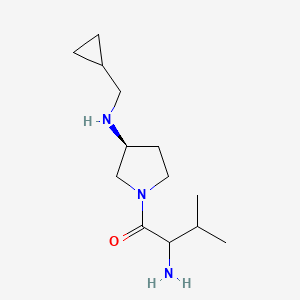
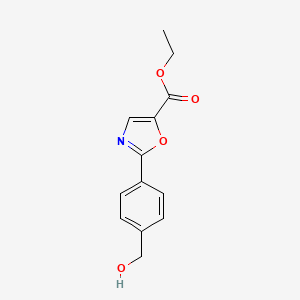

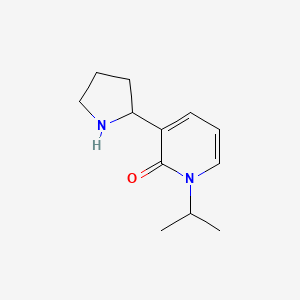
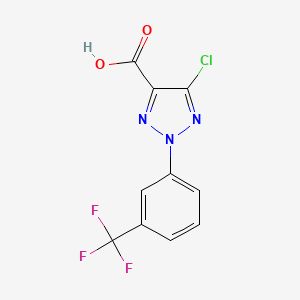
![4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile](/img/structure/B11797323.png)
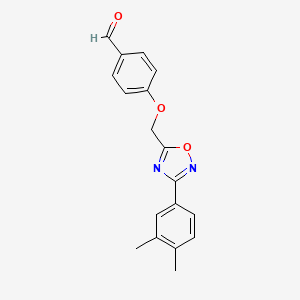
![1-(5-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11797339.png)
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11797341.png)
